N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a thioether-linked thiazole core. The thiazole ring is substituted at the 4-position with a 2-oxo-2-(phenethylamino)ethyl group, while the acetamide moiety is attached to a 3-methoxyphenyl group.
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-28-19-9-5-8-17(12-19)24-21(27)15-30-22-25-18(14-29-22)13-20(26)23-11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLFLHIJXMRKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetamide, also known by its CAS number 941937-64-0, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.45 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyaniline with thiazole derivatives through a nucleophilic substitution mechanism. The thiazole moiety is crucial for imparting biological activity, as it can interact with various biological targets.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated using MTT assays against several cell lines, including:
The compound demonstrated a notable ability to inhibit cell proliferation in these cancer models, suggesting its potential as an anticancer agent.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with Cell Cycle Progression : It may affect the cell cycle phases, particularly G1 and G2 phases, thereby preventing cancer cell division.
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
-
Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives possess antibacterial and antifungal properties.
Microorganism Activity Staphylococcus aureus Effective Candida albicans Moderate - Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers in vitro.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in treating various diseases:
- Study on Antitumor Activity : A study demonstrated that a related thiazole derivative exhibited significant tumor growth inhibition in xenograft models, supporting the potential use of this compound in oncology .
- Clinical Implications : Ongoing clinical trials are evaluating similar compounds for their effectiveness against solid tumors and hematological malignancies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiazolidinone Cores
Thiazolidinone Derivatives ()
Compounds 9–13 from share a 2-thioxoacetamide-thiazolidinone scaffold but differ in substituents (Table 1). For example:
- Compound 9 : Features a 4-chlorobenzylidene group, yielding a high melting point (186–187°C) and 90% synthetic yield.
- Compound 12 : Incorporates a nitro-furyl substituent, resulting in a lower yield (53%) and melting point (155–156°C).
Key Differences vs. Target Compound :
- The target compound lacks the thiazolidinone ring’s 4-oxo group but retains the thioether linkage.
- Substituent steric and electronic effects (e.g., nitro groups in 12 vs.
Table 1: Comparison of Thiazolidinone Derivatives ()
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 9 | 4-Chlorobenzylidene | 90 | 186–187 |
| 10 | Indole-3-ylmethylene | 83 | 206–207 |
| 12 | 5-Nitro-2-furylmethylene | 53 | 155–156 |
Piperazine-Linked Thiazole Acetamides ()
Compounds 13–18 () feature piperazine moieties attached to the acetamide-thiazole core. For example:
- Compound 13 : Contains a 4-methoxyphenyl-piperazine group, with a melting point of 289–290°C and 75% yield.
- Compound 15 : Substituted with a 4-fluorophenyl group, resulting in a lower melting point (269–270°C).
Key Differences vs. Target Compound :
Functional Group Variations in Acetamide Derivatives
Heterocyclic Modifications ()
- Compound 1c (): A thiopyridine-based acetamide with a thiazole-2-yl group. Its 4,6-bis(4-methoxyphenyl)pyridine scaffold contrasts with the target’s thiazole core but shares a thioacetamide linkage.
- Compound 8b (): A benzothiazole hybrid with a bromophenyl substituent and nitro group, exhibiting a high melting point (229–231°C).
Physicochemical Properties
Melting Points and Solubility
- The target compound’s melting point is expected to align with derivatives bearing hydrogen-bonding groups (e.g., Compound 9 : 186–187°C).
- Piperazine-containing analogues (e.g., 13: 289–290°C) exhibit higher melting points due to increased crystallinity from basic nitrogen atoms, whereas the target’s phenethylamino group may reduce crystallinity .
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The Hantzsch method, involving condensation of α-haloketones with thioamides, is a viable route. For example, 4-(2-oxo-2-(phenethylamino)ethyl)thiazole-2-thiol can be synthesized via:
- Reaction of 2-bromo-1-(phenethylamino)ethan-1-one with thioacetamide in ethanol at 80°C.
- Cyclization under basic conditions (NaOH) to form the thiazole-thione intermediate.
This intermediate is critical for subsequent sulfur alkylation. Patent CN101805302B demonstrates analogous thiazole-thione syntheses with yields exceeding 80% using ethanol as the solvent.
Amide Bond Formation with 3-Methoxyaniline
Coupling Agent-Mediated Synthesis
The final step involves coupling 2-((4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)thio)acetic acid with 3-methoxyaniline :
- Activation of the carboxylic acid using HATU (1.5 equiv) in dichloromethane.
- Addition of 3-methoxyaniline (1.2 equiv) and stirring at 25°C for 12 hours.
- Purification via column chromatography (petroleum ether/ethyl acetate, 1:2).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | HATU | |
| Reaction Time | 12 hours | |
| Purification | Column chromatography |
Alternative Synthetic Routes
One-Pot Multi-Component Reaction
A streamlined approach condenses thiazole formation and amide coupling:
- 2-Bromo-1-(phenethylamino)ethan-1-one , thioacetamide , and 3-methoxybenzoyl chloride react in acetonitrile with triethylamine.
- Microwave irradiation (100°C, 30 minutes) accelerates cyclization and acylation.
Advantages :
- 20% reduction in reaction time.
- Eliminates intermediate isolation steps.
Purification and Characterization
Recrystallization Optimization
Crude product purity is enhanced using ethanol/water (3:1) mixtures, achieving >98% purity by HPLC. Melting points (unreported in literature) can be determined via differential scanning calorimetry.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–6.75 (m, 8H, aromatic), 3.80 (s, 3H, OCH₃).
- IR (KBr): 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Industrial Scalability and Environmental Impact
Solvent Recovery Systems
Ethanol, used in stoichiometric excess, is reclaimed via distillation (75% recovery). Patent CN111848545A highlights dichloromethane substitution with cyclopentyl methyl ether (CPME) to reduce toxicity.
Catalytic Efficiency
NaOH (2 equiv) remains optimal for sulfur alkylation, though K₂CO₃ trials show 10% lower yields due to slower kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
